molecular formula C12H7F4NO B8354886 2-Fluoro-6-(4-trifluoromethylphenoxy)pyridine

2-Fluoro-6-(4-trifluoromethylphenoxy)pyridine

Cat. No. B8354886
M. Wt: 257.18 g/mol
InChI Key: ZSQZNAZQLAGDQL-UHFFFAOYSA-N
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Patent
US06551682B1

Procedure details

Next, a reaction flask was loaded with 2-fluoro-6-(4-trifluoromethylphenoxy)pyridine (8.0 g) and ethanol (60 ml), and heated up to 40° C. with stirring. To this mixture, hydrazine monohydrate (7.6 g) was dropwise added in 30 minutes. The temperature of the mixture was raised to the reflux temperature, followed by stirring for 20 hours. Thereafter, the heating was stopped, and the reaction mixture was cooled, followed by filtration to remove insoluble components. The filtrate was condensed by an evaporator to give 2-hydrazino-6-(4-trifluoromethylphenoxy)pyridine (4.0 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)[N:3]=1.O.[NH2:20][NH2:21]>C(O)C>[NH:20]([C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)[N:3]=1)[NH2:21] |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
FC1=NC(=CC=C1)OC1=CC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the mixture was raised to the reflux temperature
STIRRING
Type
STIRRING
Details
by stirring for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
to remove insoluble components
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
by an evaporator

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC(=CC=C1)OC1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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